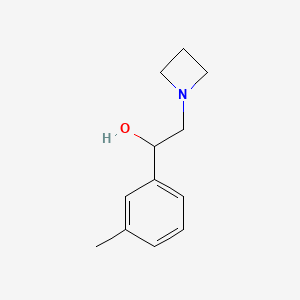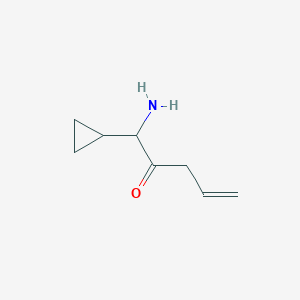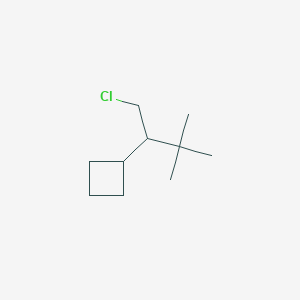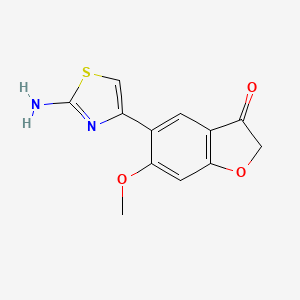
3-Aminohexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminohexanamide is an organic compound with the molecular formula C6H14N2O It is an amide derivative of hexanoic acid, featuring an amino group attached to the third carbon of the hexanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Aminohexanamide can be synthesized through several methods. One common approach involves the hydrogenation of 2-oximino-6-nitrohexanamide. This process occurs in two steps: first, 2-oximino-6-aminohexanamide is produced as an intermediate, and then it is hydrogenated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of specific catalysts and controlled reaction conditions is crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminohexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxo-hexanamide derivatives.
Reduction: Hexylamine derivatives.
Substitution: Various substituted hexanamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Aminohexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-aminohexanamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The amino group plays a crucial role in these interactions, facilitating binding to enzyme active sites and influencing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
- 4-Aminobutanamide
- 5-Aminopentanamide
- 6-Aminohexanamide
Comparison: 3-Aminohexanamide is unique due to the position of the amino group on the third carbon of the hexanamide chain. This structural feature influences its chemical reactivity and biological interactions. Compared to 4-aminobutanamide and 5-aminopentanamide, this compound has a longer carbon chain, which can affect its solubility and stability. Additionally, the specific placement of the amino group can lead to different reaction pathways and products .
Eigenschaften
Molekularformel |
C6H14N2O |
|---|---|
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
3-aminohexanamide |
InChI |
InChI=1S/C6H14N2O/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
InChI-Schlüssel |
NXUFRLVBLXJCAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)
![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)




![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)



![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)
